

Synthesis of (S)-H8-BINOL from (S)-BINOL: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

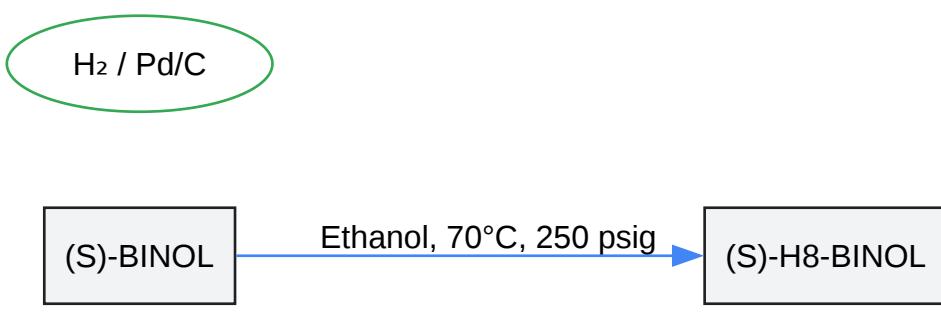
Compound Name: (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol

Cat. No.: B1225680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol, commonly known as (S)-H8-BINOL, from its parent compound, (S)-1,1'-bi-2-naphthol ((S)-BINOL). (S)-H8-BINOL is a valuable chiral ligand and organocatalyst in asymmetric synthesis, often exhibiting enhanced enantioselectivity in various chemical transformations compared to its aromatic precursor.^{[1][2]} This document details the prevalent synthetic methodology, presents key quantitative data in a structured format, and includes diagrams to illustrate the experimental workflow.


Core Synthesis: Catalytic Hydrogenation

The primary and most efficient method for the synthesis of (S)-H8-BINOL is the catalytic hydrogenation of (S)-BINOL.^{[3][4][5]} This reaction selectively reduces the two non-phenolic aromatic rings of the binaphthyl system, preserving the chiral axis and the hydroxyl functionalities. The most commonly employed catalyst for this transformation is palladium on activated carbon (Pd/C).^[5]

Reaction Principle

The hydrogenation involves the addition of molecular hydrogen (H_2) across the double bonds of two of the four aromatic rings in the BINOL structure. The palladium catalyst facilitates the

activation of hydrogen and its delivery to the substrate. The reaction is typically carried out in a suitable solvent under a pressurized atmosphere of hydrogen.

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of (S)-H8-BINOL.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of (S)-H8-BINOL via catalytic hydrogenation, based on established and verified procedures.[4][5]

Materials and Equipment

- (S)-1,1'-Bi-2-naphthol ((S)-BINOL)
- 10 wt% Palladium on activated carbon (Pd/C, 50% wet)
- Anhydrous Ethanol
- Hexanes
- Autoclave (Parr reactor or similar) equipped with a stirrer, pressure gauge, thermowell, and gas inlet/outlet
- Filter aid (e.g., Celite®)
- Standard laboratory glassware
- Rotary evaporator

- Vacuum oven

Reaction Procedure

- Charging the Reactor: To a 100 mL autoclave, add (S)-BINOL (5.00 g, 17.46 mmol), 10 wt% palladium on activated carbon (50% water content, 0.93 g, 0.437 mmol Pd), and anhydrous ethanol (50 mL).[5]
- Inerting the Atmosphere: Seal the autoclave and purge the system by pressurizing with nitrogen to 80-100 psig and then venting. Repeat this cycle three times to remove any oxygen.[5]
- Hydrogenation: After the nitrogen purge, repeat the pressurize/vent cycle three times with hydrogen gas. Finally, pressurize the reactor to 80-100 psig with hydrogen.[5]
- Reaction Conditions: Heat the mixture to 70 °C. Once this temperature is reached, increase the hydrogen pressure to 250 psig and begin stirring (500 rpm). Maintain these conditions for 18 hours.[4]
- Monitoring the Reaction: After 18 hours, cool the reactor to 25 °C and carefully vent the excess hydrogen. The completion of the reaction can be verified by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexane and ethyl acetate. The R_f value for (S)-BINOL is approximately 0.23, and for (S)-H8-BINOL, it is about 0.31.[5]

Work-up and Purification

- Catalyst Removal: Purge the reactor with nitrogen. Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with anhydrous ethanol (3 x 5 mL).[5]
- Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure at 50 °C to obtain the crude product as a white solid.[4]
- Trituration/Crystallization: Add hexanes (40 mL) to the flask containing the crude solid and stir the resulting slurry at room temperature for 1 hour for trituration.[4]
- Isolation and Drying: Collect the solid product by vacuum filtration and dry it in a vacuum oven at 50 °C until a constant mass is achieved.[4]

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for the synthesis of (S)-H8-BINOL.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of (S)-H8-BINOL.

Table 1: Reaction Parameters and Yields

Parameter	Value	Reference
(S)-BINOL	5.00 g (17.46 mmol)	[5]
10% Pd/C (50% wet)	0.93 g (0.437 mmol Pd)	[5]
Solvent	Anhydrous Ethanol (50 mL)	[5]
Temperature	70 °C	[4]
Hydrogen Pressure	250 psig	[4]
Reaction Time	18 h	[4]
Yield	4.17 g (81%)	[4]
Enantiomeric Excess	>99% ee	[4]

Note: A similar procedure on a larger scale reported a yield of 84%. Another report mentions a yield of over 95% under simple conditions, though detailed parameters were not provided in that context.[3]

Table 2: Physicochemical and Spectroscopic Data of (S)-H8-BINOL

Property	Value	Reference
Appearance	White solid	[4]
Melting Point	160–162 °C	[4]
¹ H NMR (500 MHz, CDCl ₃) δ (ppm)	7.06 (d, J = 8.4 Hz, 4H), 6.82 (d, J = 8.3 Hz, 4H), 4.60 (br. s, 2H), 2.75 (t, J = 6.3 Hz, 4H), 2.23 (m, 4H), 1.71 (m, 8H)	[4]
Enantiomeric Purity (HPLC)	Determined using a Chiralpak IC column	[4]

Conclusion

The synthesis of (S)-H8-BINOL from (S)-BINOL via catalytic hydrogenation with palladium on carbon is a robust and high-yielding procedure that maintains the enantiomeric integrity of the chiral scaffold. The detailed protocol provided herein, derived from reliable and peer-reviewed sources, offers a clear pathway for researchers to obtain this valuable ligand for applications in asymmetric catalysis and the development of new chemical entities. The straightforward nature of the reaction and purification makes it an accessible transformation for laboratories equipped with standard hydrogenation apparatus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]

- To cite this document: BenchChem. [Synthesis of (S)-H8-BINOL from (S)-BINOL: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1225680#s-h8-binol-synthesis-from-s-binol\]](https://www.benchchem.com/product/b1225680#s-h8-binol-synthesis-from-s-binol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com